molecular formula C15H18O B14312274 2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran CAS No. 112521-06-9

2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran

Cat. No.: B14312274
CAS No.: 112521-06-9
M. Wt: 214.30 g/mol
InChI Key: FPKBMBWQJQGAEF-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of three methyl groups and a 4-methylphenyl group attached to the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to yield the desired pyran compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The methyl groups and the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyran: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    4-Methyl-2,6-dimethylpyran: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran is unique due to the presence of both the 4-methylphenyl group and the three methyl groups on the pyran ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

112521-06-9

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2,4,6-trimethyl-4-(4-methylphenyl)pyran

InChI

InChI=1S/C15H18O/c1-11-5-7-14(8-6-11)15(4)9-12(2)16-13(3)10-15/h5-10H,1-4H3

InChI Key

FPKBMBWQJQGAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C=C(OC(=C2)C)C)C

Origin of Product

United States

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